molecular formula C24H17Cl3N4 B304498 3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4-(1H-imidazol-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole

3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4-(1H-imidazol-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole

Cat. No. B304498
M. Wt: 467.8 g/mol
InChI Key: TVGYTSZGWIOMFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4-(1H-imidazol-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that belongs to the class of imidazole derivatives. It has been extensively studied for its potential therapeutic applications in various diseases due to its unique chemical structure and mechanism of action.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4-(1H-imidazol-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole involves the inhibition of various signaling pathways involved in the pathogenesis of cancer and inflammation. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4-(1H-imidazol-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole has been shown to exhibit potent anti-inflammatory and anti-cancer activities in preclinical studies. It has also been shown to exhibit hypoglycemic activity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4-(1H-imidazol-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole in lab experiments is its potent anti-inflammatory and anti-cancer activities, which make it a promising candidate for the development of novel therapeutics. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the research on 3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4-(1H-imidazol-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole. One potential direction is the development of novel formulations of this compound that can improve its solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications in other diseases such as neurodegenerative disorders and cardiovascular diseases. Finally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify potential targets for its therapeutic applications.
In conclusion, 3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4-(1H-imidazol-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole is a promising compound with potential therapeutic applications in various diseases. Its unique chemical structure and mechanism of action make it an attractive candidate for further research and development.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4-(1H-imidazol-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole involves the reaction of 4-chloroacetophenone, 2,4-dichlorobenzaldehyde, phenylhydrazine, and imidazole in the presence of a catalytic amount of acetic acid. The reaction proceeds through a series of intermediate steps to yield the final product.

Scientific Research Applications

3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4-(1H-imidazol-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. It has been shown to exhibit potent anti-inflammatory and anti-cancer activities in preclinical studies.

properties

Product Name

3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4-(1H-imidazol-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole

Molecular Formula

C24H17Cl3N4

Molecular Weight

467.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-4-imidazol-1-yl-2-phenyl-3,4-dihydropyrazole

InChI

InChI=1S/C24H17Cl3N4/c25-17-8-6-16(7-9-17)22-24(30-13-12-28-15-30)23(20-11-10-18(26)14-21(20)27)31(29-22)19-4-2-1-3-5-19/h1-15,23-24H

InChI Key

TVGYTSZGWIOMFT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(C(C(=N2)C3=CC=C(C=C3)Cl)N4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(C(C(=N2)C3=CC=C(C=C3)Cl)N4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.